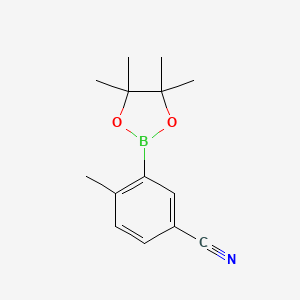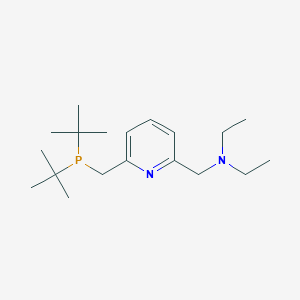![molecular formula C8H10N2O2 B3030162 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid CAS No. 873785-69-4](/img/structure/B3030162.png)
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid is a derivative of the tetrahydroimidazo[1,5-a]pyridine class, which is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core structure. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of tetrahydroimidazo[1,5-a]pyridine derivatives has been explored through different methods. One approach involves the intramolecular cyclization of an iminium ion derived from the condensation of an amine with a substituted gamma-(1-imidazolyl)butyraldehyde, which has been used to produce conformationally restricted farnesyltransferase inhibitor analogues with improved in vivo metabolic stability . Another method includes a multicomponent domino reaction using cyanoacetohydrazide, aromatic aldehydes, and other reagents, which highlights the operational simplicity and tolerance of a wide diversity of functional groups .
Molecular Structure Analysis
The molecular structure of tetrahydroimidazo[1,5-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The orientation of the cyclization process and the structure of the synthesized compounds have been elucidated using spectroscopic methods such as NMR, MS-FAB+, and IR spectroscopy .
Chemical Reactions Analysis
Tetrahydroimidazo[1,5-a]pyridine derivatives can undergo various chemical reactions, including N,N-acetal formation, Knoevenagel condensation, Michael addition, and imine–enamine tautomerization, which are part of the cascade reactions used in their synthesis . Additionally, these compounds can be functionalized further to produce a variety of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroimidazo[1,5-a]pyridine derivatives include their solubility, crystallinity, and stability, which are important for their potential applications. The antioxidant properties of these compounds have been studied using DPPH free radical scavenging and ORAC assays, and their electrochemical properties have been investigated through anodic potential oxidation studies . The selective antifungal activity of these derivatives has also been evaluated, with some compounds showing strong inhibitory activity against Candida species without in vitro toxicity at certain concentrations .
Applications De Recherche Scientifique
Chemistry and Properties
The chemistry and properties of compounds containing 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid (THIPA) derivatives are extensively studied for their versatile applications in coordination chemistry. These compounds exhibit fascinating behaviors in forming complex compounds, showcasing significant spectroscopic properties, structures, magnetic properties, as well as biological and electrochemical activities. The investigation into analogues of such compounds is promising for uncovering further potential applications (Boča, Jameson, & Linert, 2011).
Biological Significance
The derivatives of THIPA, particularly those incorporating pyrimidine structures, have been highlighted for their biological significance. These derivatives serve as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in various biological and medicinal applications (Jindal & Kaur, 2021).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives, including those related to THIPA, are of great value for creating novel optoelectronic materials. These derivatives have been incorporated into luminescent small molecules and chelate compounds, contributing significantly to advancements in photo- and electroluminescence technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
CNS Acting Drugs Synthesis
Research into functional chemical groups that can lead to the synthesis of novel Central Nervous System (CNS) acting drugs has identified heterocycles, including THIPA derivatives, as potential lead molecules. These compounds exhibit a range of CNS effects, from depression and euphoria to convulsion, underscoring their therapeutic potential (Saganuwan, 2017).
Food Toxicants and Their Fate
The role of THIPA derivatives in the formation and fate of food toxicants, particularly in the context of processing-related food toxicants such as heterocyclic amines, has been reviewed. This research highlights the complex chemistry involved in the formation of such compounds and their potential health impacts, providing a foundation for further investigation into mitigating these effects (Zamora & Hidalgo, 2015).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mécanisme D'action
Target of Action
Related compounds such as tetrahydroimidazo[1,2-a]pyrazine derivatives have been reported to interact with g protein-coupled receptors (gpcrs) . GPCRs are a large family of cell-surface receptors that play crucial roles in many biological processes .
Mode of Action
It’s worth noting that related compounds have been shown to exhibit antimicrobial activity . These compounds may interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Related compounds have been shown to interfere with gpcr signaling pathways . This interference can lead to a variety of cellular responses, affecting physiological functions such as platelet aggregation and insulin-stimulated glucose transport .
Result of Action
Related compounds have demonstrated antibacterial activity, suggesting that they may inhibit bacterial growth .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h4-5,7H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVGNZYDLJDVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C=NC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659441 |
Source


|
| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873785-69-4 |
Source


|
| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)






![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)


![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)

![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)
